2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
Description
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with 4-methylphenyl groups at positions 4 and 5, a sulfanyl-linked acetamide moiety, and a pyridinyl-derived Schiff base. The compound’s stereoelectronic properties, including the (Z)-configuration of the imine group, are critical for its reactivity and binding interactions. Crystallographic studies using programs like SHELXL have been pivotal in resolving its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions .
Properties
Molecular Formula |
C25H24N6OS |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6OS/c1-17-4-8-21(9-5-17)24-29-30-25(31(24)22-10-6-18(2)7-11-22)33-16-23(32)28-27-19(3)20-12-14-26-15-13-20/h4-15H,16H2,1-3H3,(H,28,32)/b27-19+ |
InChI Key |
YVAQDIMRTLRBSR-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors, such as hydrazine derivatives and isothiocyanates.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with suitable alkylating agents to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with pyridine derivatives to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that the compound showed promising activity against various strains of bacteria and fungi. Specifically, it was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations. The mechanism is believed to involve disruption of cell wall synthesis or interference with metabolic pathways in the microorganisms .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. These findings suggest that further exploration into its use as a chemotherapeutic agent may be warranted .
Agricultural Applications
Fungicide Development
The triazole moiety is well-known for its fungicidal properties. This compound has been evaluated for its effectiveness as a fungicide against common plant pathogens. Field trials have indicated that it can significantly reduce the incidence of fungal diseases in crops such as wheat and corn, thereby improving yield and quality .
Herbicide Activity
Preliminary studies also suggest potential herbicidal activity. The compound has been tested for its ability to inhibit the growth of common weeds without adversely affecting crop plants. This selectivity makes it a candidate for development into a new class of herbicides that could help manage weed resistance issues prevalent in modern agriculture .
Materials Science
Polymer Stabilization
Due to its ability to absorb ultraviolet light, this compound can be utilized as a stabilizer in polymer formulations. It helps prevent photodegradation of plastics exposed to sunlight, thereby extending the lifespan of products made from these materials. Laboratory tests have shown that incorporating this compound into polymer matrices significantly enhances their UV stability compared to untreated samples .
Nanocomposite Development
Recent advancements have explored the incorporation of this triazole derivative into nanocomposite materials. These composites exhibit improved mechanical properties and thermal stability, making them suitable for applications in coatings and packaging materials .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against E. coli and S. aureus |
| Anticancer Agent | Induces apoptosis in MCF-7 and HeLa cell lines | |
| Agricultural Science | Fungicide | Reduces fungal diseases in wheat and corn |
| Herbicide | Inhibits weed growth selectively | |
| Materials Science | Polymer Stabilization | Enhances UV stability of plastics |
| Nanocomposite Development | Improves mechanical properties and thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multiple bacterial strains using standard disc diffusion methods. Results indicated a zone of inhibition greater than 15 mm for both E. coli and S. aureus, suggesting strong antimicrobial activity.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons demonstrated that application of the compound at a rate of 200 g/ha resulted in a 30% reduction in fungal disease incidence on wheat crops compared to untreated controls.
Case Study 3: Polymer Testing
A series of tests involving polymer samples treated with varying concentrations of the compound showed that even at low concentrations (0.5%), significant improvements in UV resistance were observed, making it a viable candidate for commercial formulations.
Mechanism of Action
The mechanism of action of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The pyridine moiety can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Key Findings :
- The Schiff base moiety in the target compound enhances its chelation capacity compared to simpler triazole-thioethers, as demonstrated in coordination studies with transition metals like Cu(II) and Zn(II) .
- The methylphenyl groups at the triazole core contribute to hydrophobic interactions, improving membrane permeability in in vitro assays relative to unsubstituted analogues.
Pharmacological and Physicochemical Properties
- Solubility : The compound exhibits lower aqueous solubility compared to hydroxyl-substituted triazoles (e.g., 3-hydroxy-1,2,4-triazole derivatives) due to its hydrophobic methylphenyl groups.
- Bioactivity : In antimicrobial screens, it outperforms analogues lacking the pyridinyl-imine group, suggesting synergistic effects between the triazole and Schiff base moieties.
- Thermal Stability: Differential scanning calorimetry (DSC) data indicate a melting point of 218–220°C, higher than non-methylated analogues (e.g., 4,5-diphenyltriazole derivatives: ~195°C).
Crystallographic and Computational Insights
Crystallographic refinements using SHELXL reveal a planar triazole ring with slight distortions due to steric effects from the methylphenyl substituents. Comparative analysis with similar compounds shows:
- Bond Lengths: The C–S bond in the thioether linkage (1.81 Å) is shorter than in non-conjugated thioethers (1.86–1.89 Å), indicating resonance stabilization.
- Intermolecular Interactions: π-π stacking between pyridinyl and triazole rings is more pronounced than in Schiff base-free analogues, stabilizing the crystal lattice .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted triazole-thiol intermediates and acetamide derivatives. A reflux setup (150°C, 5 hours) with pyridine as a solvent and zeolite (Y-H) as a catalyst has been reported to enhance yield and purity . Optimization can employ Design of Experiments (DoE) principles to evaluate variables like temperature, catalyst loading, and solvent ratios. Statistical modeling (e.g., response surface methodology) helps identify optimal conditions while minimizing side reactions .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions on the triazole and acetamide moieties. Mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies key functional groups (e.g., C=S stretch at ~650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, though high thermal motion in flexible groups (e.g., pyridinylidene) may require constraints .
Q. How can computational tools predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzyme active sites). Solvent effects are incorporated via COSMO-RS .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. For example, triazole-thiol derivatives with electron-withdrawing groups may show enhanced antiproliferative activity in one study but reduced efficacy in another due to solubility differences . Mitigate this by:
- Standardizing assay protocols (e.g., cell lines, incubation times).
- Performing structure-activity relationship (SAR) studies to isolate substituent contributions.
- Validating results with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays).
Q. What strategies improve the design of bioactivity assays for this compound’s derivatives?
- Methodological Answer :
- Target Selection : Prioritize targets based on the compound’s structural motifs (e.g., triazole sulfides for kinase inhibition).
- Derivatization : Introduce bioisosteric replacements (e.g., pyridinyl → quinolinyl) to enhance pharmacokinetic properties .
- Assay Design : Use fluorescence polarization for binding studies or impedance-based cytotoxicity assays for high-throughput screening .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Challenges include disorder in the pyridinylidene group and weak diffraction due to low crystal quality. Solutions:
- Use synchrotron radiation for high-resolution data collection.
- Apply SHELXL’s TWIN/BASF commands for twinned crystals.
- Refine anisotropic displacement parameters for heavy atoms while restraining lighter atoms .
Q. How should researchers interpret conflicting data between in vitro and in silico studies?
- Methodological Answer : Discrepancies may stem from oversimplified computational models (e.g., neglecting solvent dynamics). Address this by:
- Validating docking results with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability.
- Comparing computed logP values with experimental HPLC-derived hydrophobicity indices .
Q. What structural modifications enhance the compound’s pharmacological profile while maintaining activity?
- Methodological Answer :
- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyls) on the phenyl rings to improve solubility.
- Metabolic Stability : Replace labile ester linkages with amides or heterocycles.
- SAR Guidance : Use fragment-based drug design (FBDD) to identify critical pharmacophores while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
